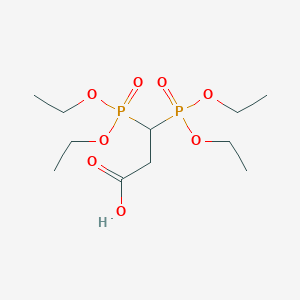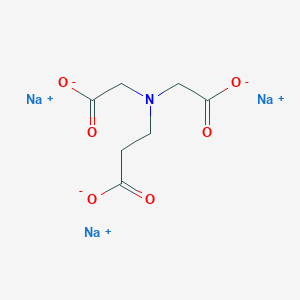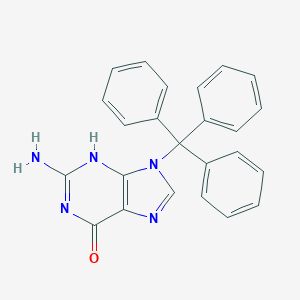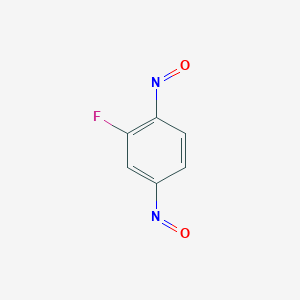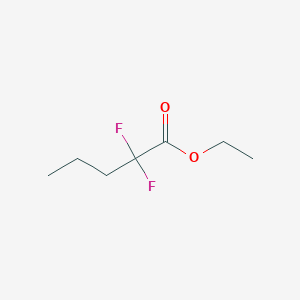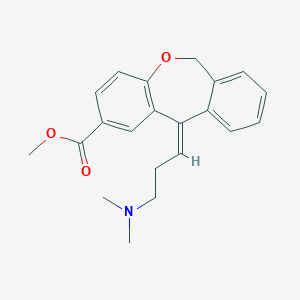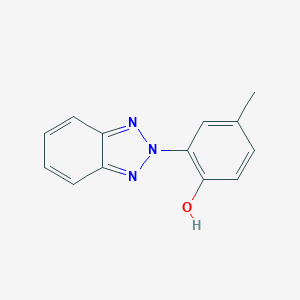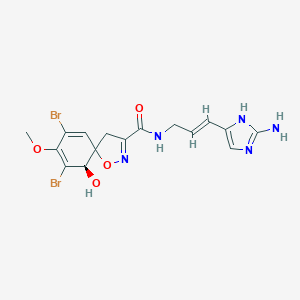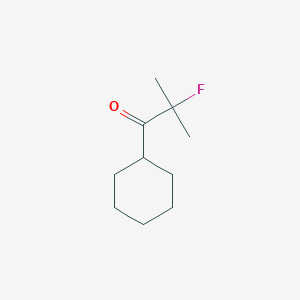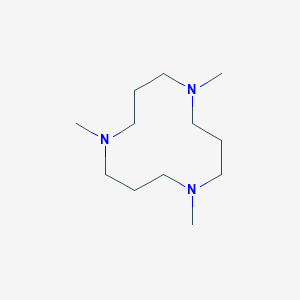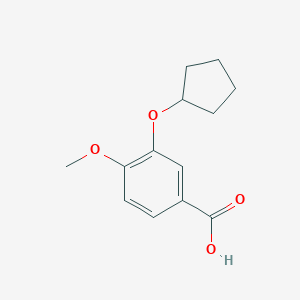![molecular formula C10H7F3N2S2 B141719 [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide CAS No. 152382-06-4](/img/structure/B141719.png)
[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide is a chemical compound with the molecular formula C10H7F3N2S2 and a molecular weight of 276.3 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethanesulfonyl azide (N3SO2CF3) under metal-free conditions . The reaction conditions often include the use of hexane as a solvent and sodium azide as a reactant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group, which can enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s binding affinity to proteins and enzymes, thereby modulating their activity . The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide include other trifluoromethylated compounds such as:
- Trifluoromethyl sulfonyl chloride (CF3SO2Cl)
- Trifluoromethyl iodide (CF3I)
- Trifluoromethanesulfonyl azide (N3SO2CF3)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S2/c1-16-9(15-6-14)17-8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTYEWAYTUFVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375650 |
Source


|
| Record name | [methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-06-4 |
Source


|
| Record name | [methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
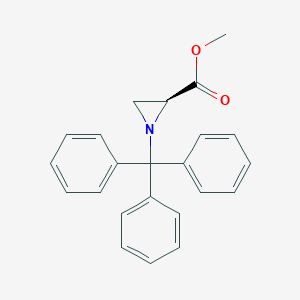
![Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B141639.png)
